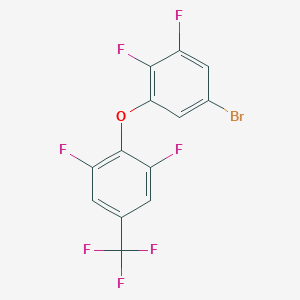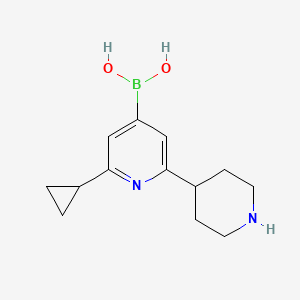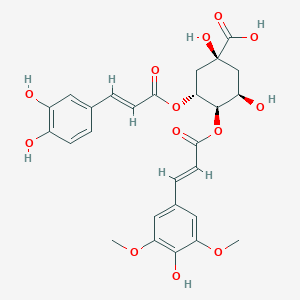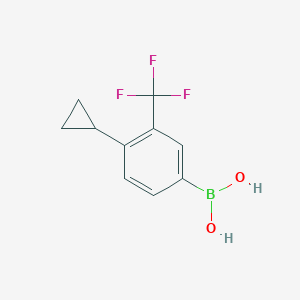
2-(5-Bromo-2,3-difluoro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromo-2,3-difluoro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene is a complex organic compound characterized by multiple halogen substitutions. Compounds with such structures are often of interest in various fields of chemistry and materials science due to their unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2,3-difluoro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene typically involves multiple steps, including halogenation and etherification reactions. A common synthetic route might involve:
Halogenation: Introduction of bromine and fluorine atoms into the benzene ring.
Etherification: Formation of the phenoxy linkage through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods would likely involve large-scale halogenation and etherification processes, optimized for yield and purity. Specific catalysts and solvents would be chosen to facilitate these reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo further halogenation or nucleophilic substitution reactions.
Oxidation and Reduction: Depending on the functional groups present, it may undergo oxidation or reduction reactions.
Common Reagents and Conditions
Halogenation: Reagents like bromine (Br2) or fluorine (F2) in the presence of a catalyst.
Etherification: Reagents such as alkoxides or phenoxides in the presence of a base.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, further halogenation could introduce additional halogen atoms into the structure.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Biology and Medicine
Pharmaceutical Research: Potential use in the development of new drugs or as a probe in biological studies.
Industry
Chemical Industry: Used in the production of specialty chemicals or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action for 2-(5-Bromo-2,3-difluoro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, through its halogenated aromatic structure.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Bromo-2,3-difluoro-phenoxy)-1,3-difluoro-5-(methyl)benzene
- 2-(5-Bromo-2,3-difluoro-phenoxy)-1,3-difluoro-5-(chloromethyl)benzene
Uniqueness
The presence of multiple halogen atoms and a trifluoromethyl group in 2-(5-Bromo-2,3-difluoro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene imparts unique electronic properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C13H4BrF7O |
|---|---|
Molecular Weight |
389.06 g/mol |
IUPAC Name |
2-(5-bromo-2,3-difluorophenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H4BrF7O/c14-6-3-7(15)11(18)10(4-6)22-12-8(16)1-5(2-9(12)17)13(19,20)21/h1-4H |
InChI Key |
ZRMUUEDEQUFSIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)OC2=C(C(=CC(=C2)Br)F)F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Dimethylamino)-2-[6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-1-yl]prop-2-enenitrile](/img/structure/B14094527.png)
![2-Propenoic acid, 3-[5-(4-chlorophenyl)-2-furanyl]-, (E)-](/img/structure/B14094531.png)
![2-{[4-(diphenylmethyl)piperazin-1-yl]methyl}quinazolin-4(1H)-one](/img/structure/B14094535.png)
![2-(6-Methoxy-1,3-benzothiazol-2-yl)-7-methyl-1-[4-(propan-2-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094539.png)


![2-(8-(2-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetic acid](/img/structure/B14094575.png)

![2-(2-Hydroxyethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094583.png)
![N-(2-aminoethyl)-5-{[(3Z)-5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-2,4-dimethyl-1H-pyrrole-3-carboxamide hydrochloride](/img/structure/B14094584.png)
![5-(2-hydroxy-4,5-dimethylphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14094589.png)
![3-(4-fluorobenzyl)-8-(3-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14094591.png)
![6-benzyl-3-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}-1,2,4-triazin-5-ol](/img/structure/B14094594.png)

